Isobutyl Sildenafil
Overview
Description
Isobutyl Sildenafil is a chemical compound that belongs to the class of phosphodiesterase type 5 inhibitors. It is structurally related to Sildenafil, a well-known medication used for the treatment of erectile dysfunction and pulmonary arterial hypertension. This compound is characterized by the presence of an isobutyl group attached to the Sildenafil molecule, which may influence its pharmacological properties and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isobutyl Sildenafil involves several steps, starting from the basic structure of Sildenafil. One common method involves the introduction of the isobutyl group through a substitution reaction. The process typically includes the following steps:
Formation of the Sildenafil Base: The initial step involves the synthesis of the Sildenafil base, which can be achieved through a series of reactions involving piperazine, pyrazolopyrimidinone, and sulfonyl chloride.
Introduction of the Isobutyl Group: The isobutyl group is introduced through a substitution reaction using isobutyl bromide in the presence of a suitable base such as potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification steps are optimized for large-scale production, often involving continuous chromatography or crystallization processes.
Chemical Reactions Analysis
Types of Reactions
Isobutyl Sildenafil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The isobutyl group can be substituted with other alkyl or aryl groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, aryl halides, and suitable bases such as potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Isobutyl Sildenafil has several scientific research applications, including:
Chemistry: Used as a model compound for studying the effects of structural modifications on phosphodiesterase type 5 inhibition.
Biology: Investigated for its potential effects on cellular signaling pathways and its interactions with various biological targets.
Medicine: Explored for its potential therapeutic applications in treating conditions such as erectile dysfunction and pulmonary arterial hypertension.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Isobutyl Sildenafil exerts its effects by inhibiting phosphodiesterase type 5, an enzyme responsible for the hydrolysis of cyclic guanosine monophosphate. By inhibiting this enzyme, this compound increases the levels of cyclic guanosine monophosphate, leading to smooth muscle relaxation and vasodilation. This mechanism is similar to that of Sildenafil, but the presence of the isobutyl group may influence its potency and selectivity.
Comparison with Similar Compounds
Isobutyl Sildenafil is similar to other phosphodiesterase type 5 inhibitors such as:
Sildenafil: The parent compound, widely used for erectile dysfunction and pulmonary arterial hypertension.
Tadalafil: Another phosphodiesterase type 5 inhibitor with a longer duration of action.
Vardenafil: Known for its high potency and selectivity for phosphodiesterase type 5.
Uniqueness
The uniqueness of this compound lies in the presence of the isobutyl group, which may confer distinct pharmacological properties compared to other phosphodiesterase type 5 inhibitors. This structural modification can influence its efficacy, selectivity, and potential side effects.
Properties
IUPAC Name |
5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-(2-methylpropyl)-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O4S/c1-6-33-19-8-7-16(34(31,32)29-11-9-27(4)10-12-29)14-17(19)22-24-20-18(13-15(2)3)26-28(5)21(20)23(30)25-22/h7-8,14-15H,6,9-13H2,1-5H3,(H,24,25,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDMCAQUTIFYAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C)C3=NC4=C(C(=O)N3)N(N=C4CC(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901347620 | |
Record name | Despropyl isobutyl sildenafil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901347620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1391053-95-4 | |
Record name | Despropyl isobutyl sildenafil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391053954 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Despropyl isobutyl sildenafil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901347620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOBUTYL SILDENAFIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F7JAM9O4B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the significance of the synthesis method described in the paper for researchers studying Sildenafil and its analogues?
A1: The paper details a "convenient" and scalable synthesis method for 4-[2-Ethoxy-5-(4-Methyl-1-Piperazinesulphonyl)benzamido]-3-Isobutyl-1-Methyl-1H-Pyrazole-5-Carboxamide (13), a key precursor to Isobutyl Sildenafil. [] This is significant because it provides researchers with a more accessible way to produce this compound, which is crucial for studying the structure-activity relationship of Sildenafil and developing potential analogues. Easy access to this compound can facilitate investigations into its pharmacological properties and potential therapeutic applications.
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